molecular formula C25H26N2O4 B2659795 1-{8-[3-(benzyloxy)benzoyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione CAS No. 1904073-25-1

1-{8-[3-(benzyloxy)benzoyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione

Cat. No.: B2659795
CAS No.: 1904073-25-1
M. Wt: 418.493
InChI Key: DBKPXGUDWVQBEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of 1-{8-[3-(benzyloxy)benzoyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione involves multiple steps, starting from the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This process typically begins with an acyclic starting material containing the necessary stereochemical information. The stereocontrolled formation of the bicyclic scaffold is achieved through various methodologies, including desymmetrization of achiral tropinone derivatives . Industrial production methods often rely on these synthetic routes, optimizing reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-{8-[3-(benzyloxy)benzoyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione undergoes several types of chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its pharmacological properties, particularly in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-{8-[3-(benzyloxy)benzoyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione involves interaction with specific molecular targets and pathways. The 8-azabicyclo[3.2.1]octane scaffold plays a crucial role in binding to receptors and enzymes, modulating their activity. This interaction leads to various biological effects, making it a valuable compound for drug discovery and development .

Comparison with Similar Compounds

Similar compounds include other tropane alkaloids such as:

Properties

IUPAC Name

1-[8-(3-phenylmethoxybenzoyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4/c28-23-11-12-24(29)27(23)21-14-19-9-10-20(15-21)26(19)25(30)18-7-4-8-22(13-18)31-16-17-5-2-1-3-6-17/h1-8,13,19-21H,9-12,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBKPXGUDWVQBEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4)N5C(=O)CCC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.